
Pentadecanoyl chloride
Overview
Description
Pentadecanoyl chloride (C₁₅H₂₉ClO, CAS 17746-08-6) is a saturated fatty acid chloride derived from pentadecanoic acid (C15:0). It is widely utilized in organic synthesis, particularly in the preparation of lipid conjugates for biochemical research. For example, it reacts with dihydroxyselenophene (DHS) to form antioxidant compounds mimicking glutathione peroxidase activity . The compound is commercially available in high purity (>99%) from suppliers like Larodan AB and Shanghai Zhenzhun Bio, with applications in lipidomics, metabolomics, and gas chromatography .
Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentadecanoyl chloride can be synthesized through the reaction of pentadecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically proceeds as follows: [ \text{C₁₅H₃₁COOH} + \text{SOCl₂} \rightarrow \text{C₁₅H₂₉ClO} + \text{SO₂} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pentadecanoic acid is treated with thionyl chloride under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Pentadecanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the pentadecanoyl group into aromatic compounds.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols in the presence of a base (e.g., pyridine) to form esters.
Amines: Reacts with amines to form amides.
Water: Hydrolyzes in the presence of water to form pentadecanoic acid.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
Pentadecanoyl chloride serves as a versatile reagent in organic chemistry for synthesizing various derivatives, including amides, esters, and thioesters. Its ability to undergo substitution reactions allows for the introduction of different functional groups into organic molecules.
Key Reactions:
- Substitution Reactions: Reacts with nucleophiles such as amines and alcohols.
- Hydrolysis: Converts to pentadecanoic acid when exposed to water.
Biological Research
In biological contexts, this compound is utilized for modifying biomolecules. It has been shown to play a role in activating immune responses through Toll-like receptor (TLR) pathways. For instance, a study demonstrated that triacylated lipopeptides containing pentadecanoyl groups activate TLR2-dependent cell signaling, which is crucial for immune system functioning .
Case Study:
- Activation of Host Cells: Research indicated that pentadecanoyl-containing compounds significantly enhanced interleukin-6 production in macrophages, highlighting their potential in immunological studies .
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly regarding its interaction with cannabinoid receptors and serotonin receptors. It acts as an agonist at CB1 and CB2 cannabinoid receptors and shows promise in modulating various physiological processes.
Pharmacological Insights:
- Cannabinoid Activity: Exhibits significant agonistic effects on cannabinoid receptors with EC50 values of approximately 3.7 µM for CB1 and 3.2 µM for CB2 .
- Serotonin Receptor Interaction: Acts on serotonin receptor subtypes 5-HT1A and 5-HT1B .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows for the development of new compounds with specific properties tailored for industrial needs.
Mechanism of Action
The mechanism of action of pentadecanoyl chloride involves the formation of a highly reactive acyl chloride intermediate, which can readily react with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of esters, the acyl chloride reacts with the hydroxyl group of an alcohol, resulting in the formation of an ester bond.
Comparison with Similar Compounds
Structural and Chemical Properties
Pentadecanoyl chloride belongs to the acyl chloride family, characterized by a carbonyl group bonded to chlorine. Below is a comparison with adjacent chain-length analogs:
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Purity |
---|---|---|---|---|---|
Tetradecanoyl Chloride | C₁₄H₂₇ClO | 112-64-1* | 246.82 | ~290–300† | >99% |
This compound | C₁₅H₂₉ClO | 17746-08-6 | 260.84 | 310.4 | >99% |
Hexadecanoyl Chloride | C₁₆H₃₁ClO | 112-67-4* | 274.87 | ~320–330† | >99% |
Heptadecanoyl Chloride | C₁₇H₃₃ClO | 40480-10-2 | 288.90 | ~340–350† | >99% |
Key Observations :
- Molecular Weight : Increases linearly with carbon chain length.
- Boiling Point: Rises with chain length due to stronger van der Waals forces. This compound’s boiling point (310.4°C) positions it between C14 and C16 analogs .
- Reactivity : All acyl chlorides undergo nucleophilic acyl substitution (e.g., with amines or alcohols), but longer chains may exhibit reduced solubility in polar solvents .
Biological Activity
Pentadecanoyl chloride, also known as pentadecanoic acid chloride (CAS 17746-08-6), is a fatty acid chloride with notable biological activities. This compound is primarily utilized in biochemical research and has implications in various fields, including immunology and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₉ClO
- Molecular Weight : 260.84 g/mol
- Purity : >99%
- Physical State : Liquid at room temperature
This compound exhibits various biological activities through its interactions with cell signaling pathways and receptors:
- Cannabinoid Receptor Agonism :
- Serotonin Receptor Agonism :
- Histamine Receptor Antagonism :
- Inhibition of T Cell Proliferation :
- Reduction of Chemokine Levels :
Table 1: Summary of Biological Activities
Activity | Mechanism | EC50 (µM) |
---|---|---|
CB1 Receptor Agonism | cAMP modulation | 3.7 |
CB2 Receptor Agonism | cAMP modulation | 3.2 |
5-HT1A Receptor Agonism | Serotonin signaling | 9.6 |
5-HT1B Receptor Agonism | Serotonin signaling | 9.3 |
H1 Receptor Antagonism | Histamine signaling | 10.9 |
H2 Receptor Antagonism | Histamine signaling | 6.1 |
T Cell Proliferation Inhibition | Immune modulation | N/A |
CCL2 Level Reduction | Inflammatory response modulation | N/A |
Case Study: Activation of TLR2 by Pentadecanoyl Derivatives
A study investigated the structure-activity relationship of pentadecanoyl derivatives in activating Toll-like receptor (TLR) pathways. It was found that certain derivatives exhibited significant TLR2-dependent activation, leading to the production of pro-inflammatory cytokines like IL-6 in macrophages . This highlights the potential for pentadecanoyl compounds in therapeutic applications targeting immune responses.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling pentadecanoyl chloride in laboratory settings?
- Methodological Answer : this compound, as an acyl chloride, is highly reactive and moisture-sensitive. Standard safety measures include:
- Using anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmospheres (N₂ or Ar) to prevent hydrolysis .
- Wearing PPE (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation or skin contact. Immediate flushing with water for 15+ minutes is required for accidental exposure, followed by medical consultation .
- Storing the compound at low temperatures (-20°C) in airtight, moisture-free containers to maintain stability .
Q. How can this compound be effectively dissolved for experimental use?
- Methodological Answer : Optimal solubility is achieved in inert organic solvents. For example:
- Dissolve in ethanol, DMSO, or DMF at concentrations of 3–12 mg/mL, with sonication if necessary .
- Prepare stock solutions under inert gas (N₂/Ar) to minimize hydrolysis. Avoid aqueous buffers unless diluted immediately (e.g., 1:2 ethanol:PBS for short-term use) .
Q. What are the key analytical techniques for characterizing this compound?
- Methodological Answer : Standard characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm structure and assess purity .
- FT-IR to identify carbonyl (C=O) and chloride functional groups.
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify purity (≥99% as per commercial standards) .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis of this compound in prolonged reaction systems?
- Methodological Answer : Hydrolysis can be minimized by:
- Using molecular sieves or desiccants (e.g., MgSO₄) in reaction mixtures to absorb moisture .
- Employing Schlenk-line techniques for rigorous anhydrous conditions .
- Optimizing reaction temperatures (e.g., 0–4°C for slow reactions) to reduce reactivity with ambient humidity .
Q. What strategies validate the purity of this compound in synthetic applications?
- Methodological Answer : Advanced validation methods include:
- Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities (e.g., residual fatty acids or chlorinated byproducts) .
- Karl Fischer titration to quantify water content (critical for acyl chloride stability) .
- Elemental analysis to verify C/H/O/Cl ratios against theoretical values .
Q. How does the reactivity of this compound compare to shorter-chain acyl chlorides in nucleophilic substitutions?
- Methodological Answer : The long alkyl chain (C15) influences reactivity:
- Steric hindrance reduces reaction rates compared to shorter-chain analogs (e.g., acetyl chloride), requiring longer reaction times or higher temperatures .
- Solubility differences necessitate polar aprotic solvents (e.g., DMF) for homogeneous mixing with nucleophiles like amines or alcohols .
- Byproduct analysis (e.g., HCl evolution via pH monitoring) can quantify reaction progress .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported stability profiles of this compound?
- Methodological Answer : Contradictions may arise from varying experimental conditions. Resolve by:
- Replicating protocols under controlled humidity/temperature .
- Cross-validating stability via accelerated aging studies (e.g., 40°C/75% RH for 1 week) with HPLC monitoring .
- Comparing degradation products (e.g., pentadecanoic acid via LC-MS) across studies to identify environmental or procedural variables .
Properties
IUPAC Name |
pentadecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZWQGNQOVDTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294614 | |
Record name | Pentadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17746-08-6 | |
Record name | Pentadecanoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.